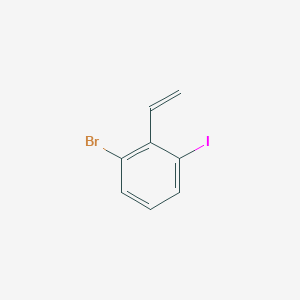![molecular formula C6H10N2OS B12854778 (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3A,4,6-Tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol is a heterocyclic compound featuring a fused pyrazole-thiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol typically involves the cyclization of appropriate precursors One common method includes the reaction of a hydrazine derivative with a thioamide under acidic conditions, leading to the formation of the pyrazole-thiazole ring system
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the methanol group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: In medicinal chemistry, (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mécanisme D'action
The biological activity of (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Thiazole Derivatives: Compounds like thiazole and its derivatives share the thiazole ring but differ in their substituents and overall structure.
Pyrazole Derivatives: Pyrazole-based compounds, such as pyrazolones, have similar core structures but lack the fused thiazole ring.
Uniqueness: (1,3A,4,6-Tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol stands out due to its fused ring system, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications compared to simpler thiazole or pyrazole derivatives .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Propriétés
Formule moléculaire |
C6H10N2OS |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
1,3a,4,6-tetrahydropyrazolo[1,5-c][1,3]thiazol-2-ylmethanol |
InChI |
InChI=1S/C6H10N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1,6-7,9H,2-4H2 |
Clé InChI |
JLBIYZBMIJQYHY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=C(NN2CS1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


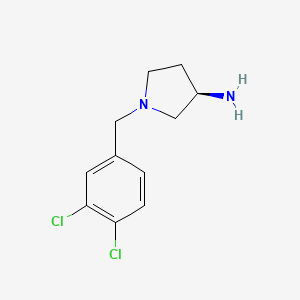

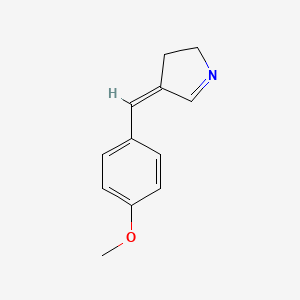
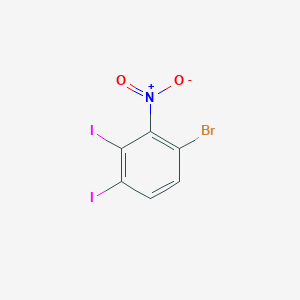
![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)
![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)


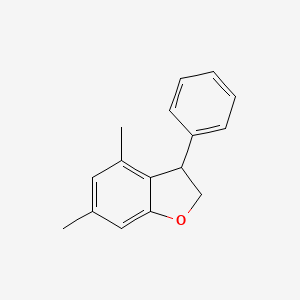
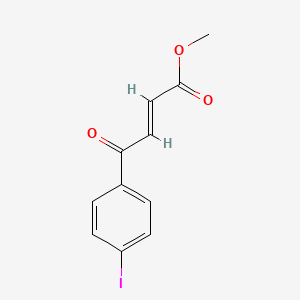
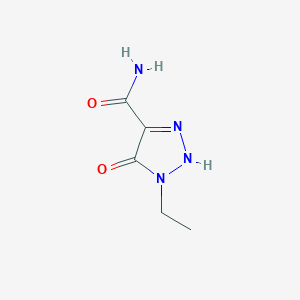
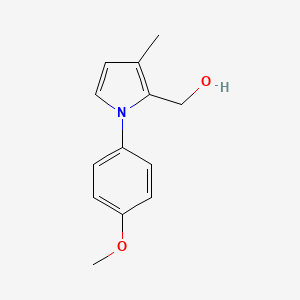
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
